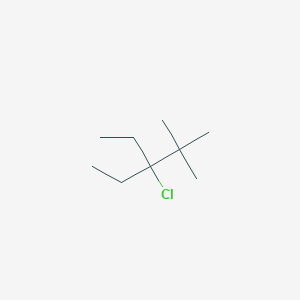
3-Chloro-3-ethyl-2,2-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-ethyl-2,2-dimethylpentane is an organic compound with the molecular formula C9H19Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to a carbon atom in an alkane chain. This compound is characterized by its unique structure, which includes a chlorine atom attached to a carbon that is also bonded to an ethyl group and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-ethyl-2,2-dimethylpentane typically involves the chlorination of 3-ethyl-2,2-dimethylpentane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl2) is used in the presence of ultraviolet light or a radical initiator to replace a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-ethyl-2,2-dimethylpentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3), leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethyl-2,2-dimethyl-1-pentene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes, specifically 3-ethyl-2,2-dimethyl-1-pentene.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-ethyl-2,2-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: Research into the pharmacological properties of alkyl halides may involve this compound to understand its interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-ethyl-2,2-dimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon it is attached to, making it susceptible to nucleophilic attack or base-induced elimination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2,2-dimethylpentane
- 3-Chloro-3-methyl-2,2-dimethylpentane
- 3-Chloro-3-ethyl-2-methylpentane
Uniqueness
3-Chloro-3-ethyl-2,2-dimethylpentane is unique due to the presence of both an ethyl group and two methyl groups attached to the same carbon atom as the chlorine. This structural arrangement influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar alkyl halides.
Eigenschaften
CAS-Nummer |
86661-53-2 |
|---|---|
Molekularformel |
C9H19Cl |
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
3-chloro-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
VXAAUICUIBQBAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
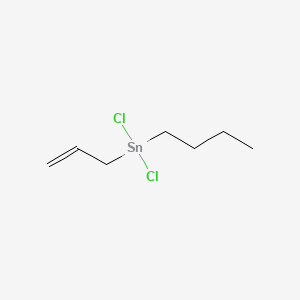
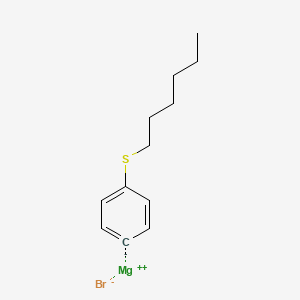

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

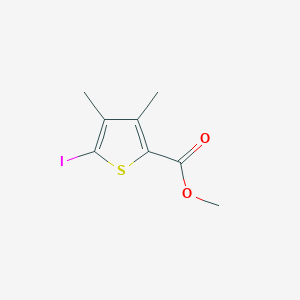
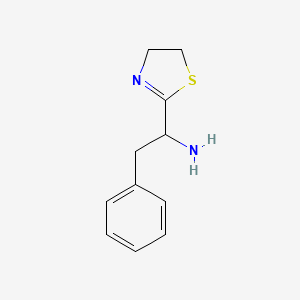
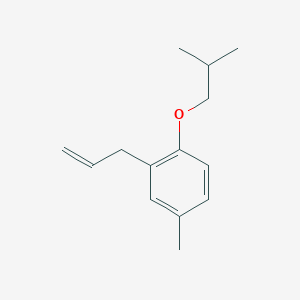

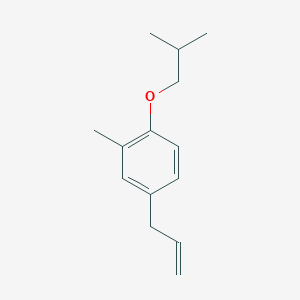
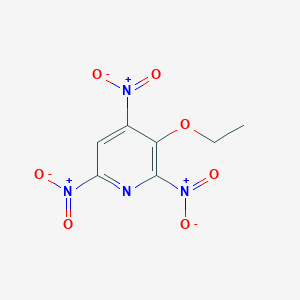
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
